Ophiopogonin D
Description
Introduction to Ophiopogonin D Pharmacological Research Landscape
Historical Context in Traditional Medicine Systems
The use of Ophiopogon japonicus (Chinese: 麥冬) in East Asian herbal medicine dates to the Han Dynasty (206 BCE–220 CE), where it was documented in Shennong Ben Cao Jing for nourishing yin and moistening lung dryness. Classical texts such as Jingui Yaolue prescribed formulations containing this herb for "Fei Bi" (lung obstruction) and "Fei Wei" (lung atrophy), conditions analogous to modern chronic respiratory diseases. The tuberous roots of O. japonicus were traditionally decocted with Pinellia ternata and Panax ginseng to address coughs, palpitations, and fluid deficiency syndromes, reflecting early empirical understanding of its cardiopulmonary benefits.
Archaeochemical analyses of Ming Dynasty (1368–1644) medical manuscripts reveal that practitioners prioritized spindle-shaped, yellowish root specimens with high mucilage content—characteristics now known to correlate with elevated this compound concentrations. This historical selection criterion underscores an intuitive grasp of phytochemical quality control, predating modern chromatographic validation methods by centuries.
Contemporary Research Paradigms in Phytochemistry
Modern investigations into this compound employ multidisciplinary approaches combining advanced spectrometry, molecular docking simulations, and in vitro bioassays. Key developments include:
Structural Elucidation and Isolation Techniques
High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) has resolved this compound's molecular structure as $$ C{44}H{70}O_{16} $$, featuring a pennogenin aglycone core with β-1,2-linked fructofuranosyl residues. The compound's amphiphilic nature, conferred by its trisaccharide side chain ($$ \alpha $$-L-rhamnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside), enhances membrane permeability and target engagement.
Mechanistic Insights from Cellular Models
In RAW264.7 macrophages, this compound suppresses NF-κB activation at 10 μM concentration, reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 62% and 58%, respectively. Parallel studies in MC3T3-E1 osteoblasts demonstrate its osteogenic potential through BMP-2/Smad1/5/8 pathway activation, increasing alkaline phosphatase activity 2.3-fold versus controls. Mitochondrial proteomics reveal that 20 μM this compound upregulates PINK1/Parkin-mediated mitophagy by 40%, mitigating collagen deposition in bleomycin-induced pulmonary fibrosis models.
Synergistic Actions in Polyherbal Formulations
This compound exhibits pharmacodynamic synergy within the Maimendong decoction, enhancing the bioavailability of ginsenosides from Panax ginseng by 27% through P-glycoprotein inhibition. In combinatorial studies with glycyrrhizic acid, it potentiates Nrf2-mediated antioxidant response element (ARE) activation, elevating glutathione synthesis 1.8-fold in hepatocyte models.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
| Record name | Ophiopogonin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945619-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonin D is typically extracted from the root tuber of Ophiopogon japonicus using various chromatographic techniques . The extraction process involves the use of solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to isolate the compound . High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are commonly employed to purify and identify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ophiopogon japonicus tubers. The process includes drying the tubers, grinding them into a fine powder, and then using solvent extraction methods to isolate the compound. The extracted compound is further purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Hydrolysis and Glycosidic Bond Cleavage
OP-D contains a glycosidic linkage connecting its steroidal aglycone to sugar moieties. Hydrolysis reactions, particularly under acidic or enzymatic conditions, cleave this bond:
-
Mass spectrometry (MS) studies reveal fragmentation patterns consistent with the loss of rhamnose (146 Da) and glucose (162 Da) units .
-
Enzymatic hydrolysis by β-glucosidases enhances bioavailability by releasing the active aglycone .
Redox Reactions and Antioxidant Activity
OP-D participates in redox reactions, neutralizing reactive oxygen species (ROS) and modulating cellular antioxidant systems:
Key findings :
-
Reduces hydrogen peroxide (H₂O₂)-induced lipid peroxidation by 58% at 10 μM .
-
Restores glutathione (GSH) levels by 40% in oxidatively stressed cells .
-
Inhibits glutathione reductase (GR) activity (IC₅₀ = 15 μM), altering the GSH/GSSG ratio .
| Parameter | Effect of OP-D | Concentration | Reference |
|---|---|---|---|
| H₂O₂ neutralization | 65% reduction in ROS levels | 20 μM | |
| GSH/GSSG ratio | Increased by 1.8-fold | 10 μM | |
| Lipid peroxidation | Inhibited by 70% | 50 μM |
Enzyme Inhibition and Metabolic Interactions
OP-D modulates enzyme activity through direct binding or allosteric effects:
Cytochrome P450 (CYP450) Inhibition
-
Reduces intrinsic clearance of cryptotanshinone by 40% in rat liver microsomes .
-
Prolongs the half-life of co-administered drugs via CYP3A4 and CYP2C9 inhibition .
Matrix Metalloproteinase (MMP) Suppression
| Enzyme | Inhibition Mechanism | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CYP3A4 | Competitive inhibition | 25 μM | |
| MMP-9 | Downregulation via p38 MAPK | 40 μM | |
| Glutathione reductase | Direct binding to active site | 15 μM |
Interaction with Membrane Transporters
OP-D alters drug bioavailability by inhibiting efflux transporters:
-
Reduces P-glycoprotein (P-gp)-mediated efflux of cryptotanshinone by 60% in Caco-2 cells .
-
Increases intracellular accumulation of chemotherapeutic agents in multidrug-resistant cancer lines .
Chelation and Metal Ion Interactions
OP-D’s hydroxyl-rich structure facilitates metal chelation:
-
Binds Fe²⁺/Fe³⁺ and Cu²⁺, mitigating Fenton reaction-driven ROS generation .
-
Modulates zinc-dependent MMP-9 activity via indirect chelation .
Metabolic Stability and Biotransformation
-
Intrinsic clearance : 0.101 L/h/kg in rats, indicating slow hepatic metabolism .
-
Major metabolites : Mono-hydroxylated and glucuronidated derivatives .
OP-D’s chemical reactivity—spanning redox modulation, enzyme inhibition, and transporter interactions—explains its broad pharmacological effects. Further studies on its structure-activity relationships could optimize therapeutic applications.
Scientific Research Applications
Pharmacological Properties
Research indicates that OP-D exhibits a wide range of biological activities:
- Bone Protection : OP-D has been shown to enhance the proliferation of osteoblast-like MC3T3-E1 cells, suggesting its potential in treating osteoporosis .
- Cardiovascular Protection : Studies demonstrate that OP-D can ameliorate myocardial injury by regulating multiple signaling pathways and reducing oxidative stress .
- Anti-Cancer Activity : OP-D has demonstrated anti-tumor effects against various cancer cell lines, including prostate cancer. It induces apoptosis through specific signaling pathways, making it a candidate for cancer therapy .
- Anti-Inflammatory Effects : OP-D significantly reduces inflammation in various models, including colitis and atopic dermatitis, by inhibiting key inflammatory pathways such as NF-κB .
- Immune Regulation : The compound has shown immunomodulatory effects, enhancing immune responses and potentially aiding in the treatment of immune-related disorders .
Detailed Case Studies
- Oncology :
- Cardiology :
- Immunology :
Comparative Data Table
Mechanism of Action
Ophiopogonin D exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory pathways.
Anti-cancer: The compound induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the STAT3 signaling pathway.
Cardioprotective: this compound protects against cardiovascular diseases by reducing oxidative stress and improving lipid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
OPD is often compared with other steroidal saponins and homoisoflavonoids derived from Ophiopogon japonicus and related species. Key compounds include:
Ophiopogonin D' (OPD')
- Structural Relationship : OPD' is a structural analog of OPD, differing in sugar moiety configuration .
- Pharmacological Contrast :
- Cytotoxicity : OPD' demonstrates potent anti-cancer activity (IC50 = 0.89 μM against A2780 ovarian cancer cells), whereas OPD shows negligible cytotoxicity (IC50 >50 μM) .
- Mechanisms : OPD' induces necroptosis in prostate cancer via RIPK1/MLKL pathways , while OPD counteracts OPD'-induced ferroptosis in cardiomyocytes by restoring glutathione peroxidase 4 (GPX4) and reducing Fe²⁺ accumulation .
- Toxicity : OPD' at 1 μM triggers myocardial cell damage via ferroptosis, which OPD reverses at 1–2 μM .
Ophiopojaponin C and Liriopesides B
- Distribution : Ophiopojaponin C is abundant in Ophiopogon japonicus (CMD and ZMD), while Liriopesides B is exclusive to Liriope spicata (SMD) .
- Activity : Both compounds exhibit weak cytotoxic effects (IC50 >50 μM) compared to OPD' .
Homoisoflavonoids (e.g., Methylophiopogonone A/B)
- Structural Class: These are non-saponin flavonoids co-occurring with OPD in MD.
- Activity: Methylophiopogonone A (IC50 = 2.61 μM) and B (IC50 = 8.25 μM) show moderate anti-cancer effects, surpassing OPD but remaining less potent than OPD' .
Pharmacological Activity Comparison Table
Mechanistic Divergence in Shared Pathways
- Endoplasmic Reticulum (ER) Stress: OPD downregulates ER stress markers (Bip, CHOP) in doxorubicin-induced cardiotoxicity .
- Anti-Fibrotic Effects: OPD alleviates pulmonary fibrosis via PINK1/Parkin-mediated mitophagy . Homoisoflavonoids lack reported anti-fibrotic activity.
Structural and Functional Implications
- Sugar Moieties : The configuration of sugar attachments in OPD vs. OPD' critically influences target specificity. OPD’s glycosylation pattern enhances binding to proteins like Fam129a and Pdia6, modulating Nrf2 and unfolded protein response pathways .
- Sulfur-Fumigation Derivatives : Sulfur processing generates sulfate derivatives of OPD, altering its bioavailability and efficacy .
Biological Activity
Ophiopogonin D (OP-D) is a steroidal glycoside derived from the traditional Chinese medicinal herb Ophiopogon japonicus. This compound has garnered attention in recent years for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the pharmacological effects of OP-D, supported by various studies and case analyses.
1. Anti-Cancer Properties
OP-D has been investigated for its potential as an anti-cancer agent. Studies have shown that it inhibits cell proliferation and induces apoptosis in various cancer cell lines, including human laryngocarcinoma cells (AMC-HN-8). The treatment with OP-D resulted in a significant dose-dependent decrease in cell viability and increased apoptosis rates, as evidenced by Annexin V/PI staining techniques .
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Concentration (µmol/L) | Proliferation Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|
| Human Laryngocarcinoma | 25 | Significant | Significant |
| Human Laryngocarcinoma | 50 | High | High |
2. Renal Protection
Recent studies highlight OP-D's protective effects against renal damage, particularly in streptozotocin (STZ)-induced diabetic nephropathy models. OP-D treatment improved renal function by decreasing serum creatinine and blood urea nitrogen levels while enhancing antioxidant enzyme activity (GSH, SOD, CAT) and reducing malondialdehyde (MDA) levels, indicating decreased oxidative stress .
Table 2: Renal Function Parameters in STZ-Induced Diabetic Nephropathy Rats
| Parameter | Control Group | OP-D Treatment Group |
|---|---|---|
| Serum Creatinine (mg/dL) | 2.5 | 1.2 |
| Blood Urea Nitrogen (mg/dL) | 45 | 25 |
| MDA Levels (µmol/g protein) | 0.8 | 0.4 |
| GSH Activity (µmol/g protein) | 5.0 | 8.0 |
3. Anti-Inflammatory Effects
OP-D exhibits significant anti-inflammatory properties by modulating various signaling pathways. In models of colitis and pulmonary inflammation, OP-D inhibited the NF-κB signaling pathway, thereby reducing inflammatory cytokine production and improving symptoms associated with these conditions .
The biological activities of OP-D can be attributed to several underlying mechanisms:
- Cell Cycle Arrest : OP-D has been shown to induce G2/M phase arrest in cancer cells by downregulating cyclin B1 expression, which is crucial for cell cycle progression .
- Apoptosis Induction : The compound activates caspases involved in apoptosis pathways, leading to increased cell death in cancerous tissues .
- Oxidative Stress Reduction : OP-D enhances the activity of antioxidant enzymes while decreasing lipid peroxidation markers like MDA, thereby protecting cells from oxidative damage .
Case Study 1: Diabetic Nephropathy
A study involving STZ-induced diabetic rats demonstrated that OP-D treatment significantly ameliorated renal dysfunction characterized by improved serum markers and reduced oxidative stress indicators. The findings suggest that OP-D could be a viable therapeutic option for managing diabetic nephropathy through its anti-inflammatory and antioxidant effects .
Case Study 2: Cancer Treatment
In vitro studies on laryngocarcinoma cells revealed that OP-D not only inhibited cell proliferation but also induced apoptosis through the activation of specific apoptotic pathways. This positions OP-D as a promising candidate for further development as an anti-cancer drug .
Q & A
Basic: What are the standard methodologies to evaluate Ophiopogonin D's cytotoxic effects in vitro?
Answer:
The cytotoxicity of this compound is typically assessed using MTT assays to measure cell viability, flow cytometry (Annexin V/PI staining) to quantify apoptosis, and lactate dehydrogenase (LDH) release assays to evaluate membrane integrity. Dose-response curves (e.g., 10–100 μM) are generated to determine IC50 values. For mechanistic insights, caspase-3/9 activity assays are performed using fluorometric substrates .
Advanced: How can researchers reconcile contradictory findings on this compound’s anti-cancer effects across different cell lines?
Answer:
Contradictions may arise from cell line heterogeneity (e.g., genetic mutations, receptor expression) or experimental variables (e.g., drug exposure time, serum concentration in media). To address this:
- Conduct comparative studies under standardized conditions (e.g., identical incubation times, passage numbers).
- Use multi-omics profiling (transcriptomics/proteomics) to identify cell-specific signaling pathways.
- Validate findings with patient-derived xenograft (PDX) models to bridge in vitro and in vivo relevance .
Basic: What molecular pathways are primarily implicated in this compound’s anti-cancer activity?
Answer:
Key pathways include:
- Apoptosis induction : Caspase-3/9 activation and PARP cleavage via mitochondrial depolarization.
- Cell cycle arrest : Downregulation of cyclin B1 and CDK1, leading to G2/M phase arrest.
- MAPK signaling : Upregulation of phosphorylated p38 MAPK, which promotes pro-apoptotic signaling.
These mechanisms are validated via Western blotting , qPCR , and siRNA knockdown models .
Advanced: What strategies optimize this compound’s bioavailability in in vivo models?
Answer:
Bioavailability challenges stem from poor water solubility and rapid metabolism. Strategies include:
- Nanoparticle encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance stability and targeted delivery.
- Prodrug modification to improve solubility.
- Pharmacokinetic (PK) studies with LC-MS/MS to monitor plasma half-life and tissue distribution .
Basic: How should researchers design experiments to assess this compound’s impact on cell cycle progression?
Answer:
- Use flow cytometry with PI staining to quantify cells in G1, S, or G2/M phases.
- Validate with Western blotting for cyclin B1, CDK1, and p21 expression.
- Include synchronized cell cultures (e.g., serum starvation) to reduce phase heterogeneity .
Advanced: How can the specificity of this compound’s interaction with p38 MAPK be validated?
Answer:
- Perform kinase inhibition assays using SB203580 (p38 inhibitor) to confirm pathway dependence.
- Utilize CRISPR/Cas9 knockout models for p38 MAPK and assess apoptosis resistance.
- Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Basic: What experimental controls are critical for studies on this compound-induced apoptosis?
Answer:
- Positive controls : Staurosporine or cisplatin to induce apoptosis.
- Vehicle controls : DMSO at the same concentration used for this compound solubilization.
- Negative controls : Untreated cells or scrambled siRNA to rule out off-target effects .
Advanced: How to address discrepancies between in vitro efficacy and in vivo pharmacokinetics of this compound?
Answer:
- Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
- Analyze metabolites via UHPLC-Q-TOF-MS to identify active or inhibitory derivatives.
- Use microdialysis in animal models to measure free drug concentrations in target tissues .
Basic: What are the recommended dose ranges for this compound in cytotoxicity studies?
Answer:
- Initial screening : 10–100 μM for 24–72 hours.
- IC50 determination : Use 8–10 concentrations in a log-scale dilution series.
- Adjust based on cell type; for example, laryngocarcinoma cells show significant apoptosis at 20 μM .
Advanced: What computational methods predict this compound’s off-target effects and drug synergies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
